molecular formula C11H14N2O3 B2405448 4-(Acetylamino)phenyl dimethylcarbamate CAS No. 303095-01-4

4-(Acetylamino)phenyl dimethylcarbamate

Cat. No.: B2405448
CAS No.: 303095-01-4
M. Wt: 222.244
InChI Key: UAIMULSXTPBYPA-UHFFFAOYSA-N
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Description

4-(Acetylamino)phenyl dimethylcarbamate is an organic compound with the molecular formula C11H14N2O3 and a molecular weight of 222.246 g/mol . It is known for its unique chemical structure, which includes an acetylamino group attached to a phenyl ring, and a dimethylcarbamate group. This compound is used in various scientific research applications due to its distinctive properties.

Future Directions

The future directions of research involving 4-(Acetylamino)phenyl dimethylcarbamate are not clearly defined. As this compound is part of a collection of rare and unique chemicals provided to early discovery researchers , it may be used in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Acetylamino)phenyl dimethylcarbamate typically involves the reaction of 4-aminophenol with acetic anhydride to form 4-acetylaminophenol. This intermediate is then reacted with dimethyl carbonate in the presence of a suitable catalyst to yield the final product . The reaction conditions often include elevated temperatures and the use of acid-base bifunctional ionic liquids as catalysts .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow systems to ensure efficient and consistent production .

Chemical Reactions Analysis

Types of Reactions

4-(Acetylamino)phenyl dimethylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidation products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a variety of substituted carbamates .

Mechanism of Action

The mechanism of action of 4-(Acetylamino)phenyl dimethylcarbamate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The acetylamino and dimethylcarbamate groups play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Acetylamino)phenyl dimethylcarbamate include:

  • 4-Aminophenyl dimethylcarbamate
  • 4-(Methylamino)phenyl dimethylcarbamate
  • 4-(Ethylamino)phenyl dimethylcarbamate

Uniqueness

What sets this compound apart from these similar compounds is its acetylamino group, which imparts unique chemical and biological properties. This group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

(4-acetamidophenyl) N,N-dimethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-8(14)12-9-4-6-10(7-5-9)16-11(15)13(2)3/h4-7H,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAIMULSXTPBYPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303095-01-4
Record name 4-(ACETYLAMINO)PHENYL DIMETHYLCARBAMATE
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